molecular formula C16H12O5 B13139155 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione CAS No. 10384-00-6

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione

Cat. No.: B13139155
CAS No.: 10384-00-6
M. Wt: 284.26 g/mol
InChI Key: KHFQPAMXJRRXJD-UHFFFAOYSA-N
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Description

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C₁₆H₁₂O₅. It is a derivative of anthraquinone, characterized by the presence of hydroxy and methoxy groups on the anthracene ring. This compound is known for its vibrant color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the methylation of 1-hydroxyanthraquinone using dimethyl sulfate in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is often subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthraquinone compounds.

Scientific Research Applications

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-hydroxy-2,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to molecular targets. The compound can induce oxidative stress in cells, leading to various biological effects. It may also interact with enzymes and proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

1-Hydroxy-2,3-dimethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives:

    1-Hydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.

    1-Hydroxy-2,3,5,8-tetramethoxy-6-methylanthracene-9,10-dione: Contains additional methoxy and methyl groups.

    1,2-Dimethoxyanthracene-9,10-dione: Lacks the hydroxy group.

Uniqueness: The presence of both hydroxy and methoxy groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to other anthraquinone derivatives.

Properties

CAS No.

10384-00-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1-hydroxy-2,3-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-20-11-7-10-12(15(19)16(11)21-2)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3

InChI Key

KHFQPAMXJRRXJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)OC

Origin of Product

United States

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